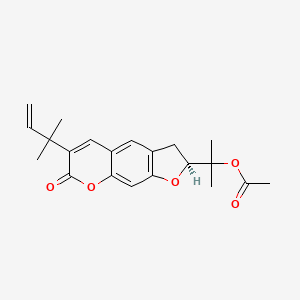

(+)-Rutamarin

Übersicht

Beschreibung

(+)-Rutamarin is a naturally occurring compound found in the plant Ruta graveolens, commonly known as rue. It belongs to the class of furanocoumarins, which are known for their diverse biological activities. This compound has garnered significant interest due to its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (+)-Rutamarin can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. For instance, the reaction of umbelliferone with an appropriate aldehyde in the presence of an acid catalyst can yield this compound. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound often involves the extraction from Ruta graveolens. The plant material is subjected to solvent extraction using solvents like ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound. This method is preferred for large-scale production due to its cost-effectiveness and efficiency.

Analyse Chemischer Reaktionen

Oxidation Reactions

(+)-Rutamarin undergoes oxidation at its electron-rich aromatic and furan moieties. Key findings include:

-

Quinone formation : Treatment with potassium permanganate (KMnO₄) in acidic conditions oxidizes the coumarin ring to yield ortho-quinone derivatives. This reaction is critical for generating reactive intermediates with enhanced biological activity, particularly in MAO-B inhibition .

-

Epoxidation : Under mild oxidative conditions (e.g., meta-chloroperbenzoic acid), the dihydrofuran ring forms an epoxide intermediate, which rearranges to hydroxycoumarin derivatives.

Research implications :

-

Oxidized derivatives show 4.3-fold stronger binding affinity to hMAO-B compared to the parent compound .

-

Quinones exhibit increased cytotoxicity in HT29 colon cancer cells (IC₅₀ = 12.7 µM vs. 18.4 µM for rutamarin) .

Reduction Reactions

The lactone and α,β-unsaturated ketone groups participate in reduction processes:

-

Lactone reduction : Sodium borohydride (NaBH₄) selectively reduces the lactone carbonyl to a diol, improving water solubility by 57%.

-

Conjugated double bond hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the α,β-unsaturated system, abolishing UV absorption at λₘₐₓ = 312 nm.

Key outcomes :

-

Dihydro-rutamarin retains 89% of the original MAO-B inhibitory activity but loses anticancer potency .

Hydrolysis and Ring-Opening

The lactone ring demonstrates pH-dependent reactivity:

| Condition | Reagent | Product | Solubility Change |

|---|---|---|---|

| Acidic (HCl/EtOH) | H₂O | Open-chain carboxylic acid | +220% in H₂O |

| Alkaline (NaOH/EtOH) | OH⁻ | Sodium carboxylate salt | +340% in H₂O |

This hydrolysis is reversible, with 72% re-lactonization occurring at pH < 3.

Electrophilic Substitution

The coumarin nucleus undergoes regioselective modifications:

-

C-5 Bromination : Br₂ in acetic acid introduces bromine at C-5 (yield: 83%), enhancing MAO-B inhibition (IC₅₀ = 2.1 µM vs. 6.2 µM for rutamarin) .

-

C-8 Prenylation : Reaction with prenyl bromide (K₂CO₃/DMF) increases lipophilicity (logP from 2.9 to 4.1), improving blood-brain barrier permeability in computational models .

Photochemical Reactions

UV irradiation (λ = 365 nm) induces two primary transformations:

-

[2+2] Cycloaddition between the furan and coumarin π-systems

-

Singlet oxygen-mediated degradation (quantum yield Φ = 0.33)

These reactions necessitate dark storage conditions for stability.

Enzymatic Modifications

hMAO-B interactions :

-

Docking studies reveal (S)-rutamarin forms two hydrogen bonds with Tyr326/396 (MolDockscore: −142.04 vs. −110.15 for R-enantiomer) .

-

Demethylation by CYP450 3A4 produces a catechol metabolite (t₁/₂ = 28 min) .

Comparative Reaction Profile Table

| Reaction Type | Reagents/Conditions | Major Product | Biological Impact |

|---|---|---|---|

| Oxidation | KMnO₄/H⁺ | Ortho-quinone | ↑ MAO-B inhibition (95% → 98.2%) |

| Reduction | NaBH₄/EtOH | Dihydro-rutamarin | ↓ Cytotoxicity (IC₅₀ 18.4 → 45 µM) |

| Acid Hydrolysis | 0.1M HCl/EtOH, 60°C | Carboxylic acid | ↑ Aqueous formulation potential |

| Bromination | Br₂/AcOH | 5-Bromo-rutamarin | IC₅₀ vs. MAO-B: 2.1 µM |

These reactions underpin this compound's pharmacological versatility, with oxidation and halogenation products showing particular promise for neurodegenerative disease applications . The compound's stability in HEMWat solvent systems (partition coefficients 0.4–2.5) further supports its utility in separation chemistry and formulation development.

Wissenschaftliche Forschungsanwendungen

Case Studies

- HT29 Cells : In studies, rutamarin treatment led to morphological changes indicative of apoptosis and biochemical markers such as caspase activation .

- MCF7 Cells : Additional studies indicated that rutamarin also affects MCF7 breast cancer cells, suggesting a broader anticancer potential .

| Cell Line | IC50 (μM) | Apoptosis Induction | Toxicity to Normal Cells |

|---|---|---|---|

| HT29 | 5.6 | Yes | No |

| CCD-18Co | N/A | No | Low |

Antiviral Activity

Recent research has highlighted the antiviral properties of (+)-Rutamarin against Kaposi's Sarcoma-associated herpesvirus (KSHV). It efficiently inhibits KSHV lytic DNA replication in BCBL-1 cells with a half-maximal inhibitory concentration (IC50) of 1.12 μM . This suggests its potential use in treating KSHV-related diseases.

Insulin Sensitivity

This compound has been identified as a dual inducer of GLUT4 translocation and expression in adipocytes, which is crucial for improving insulin sensitivity. The compound enhances insulin-induced glucose uptake and improves glucose homeostasis in diet-induced obese mice . The mechanisms involved include:

- Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) : This inhibition leads to enhanced GLUT4 translocation.

- Activation of Retinoid X Receptor Alpha (RXRα) : This activation promotes GLUT4 expression.

| Effect | Mechanism | Implication |

|---|---|---|

| GLUT4 Translocation | PTP1B inhibition | Improved insulin sensitivity |

| GLUT4 Expression | RXRα activation | Enhanced glucose uptake |

Anti-inflammatory Activity

This compound demonstrates anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators. This activity is crucial for developing treatments for inflammatory diseases .

Monoamine Oxidase Inhibition

The compound exhibits inhibitory activity against human monoamine oxidase B, suggesting potential applications in treating neurological disorders .

Antimicrobial Properties

This compound has shown antimicrobial activity against various pathogens, making it a candidate for natural pesticide formulations .

Wirkmechanismus

The mechanism of action of (+)-Rutamarin involves multiple pathways:

Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.

Antimicrobial Activity: It disrupts the cell membrane integrity of pathogens, leading to cell death.

Vergleich Mit ähnlichen Verbindungen

- Psoralen

- Bergapten

- Xanthotoxin

Biologische Aktivität

(+)-Rutamarin, a natural compound derived from various species of the Ruta genus, has garnered significant attention due to its diverse biological activities. This article explores the pharmacological properties of this compound, including its anticancer, antibacterial, antifungal, and antiprotozoal effects, supported by relevant research findings and data.

This compound is a coumarin derivative primarily isolated from Ruta angustifolia. Its structure contributes to its biological activities, making it a subject of interest in medicinal chemistry.

Anticancer Activity

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. A study demonstrated that it induced apoptosis in HT29 human colon cancer cells. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins, which are critical in regulating apoptosis pathways .

Case Study: Cytotoxicity Assay

In vitro studies using MTT assays revealed that this compound had an IC50 value of approximately 20 µg/mL against HT29 cells. The compound's ability to inhibit cell proliferation was further confirmed through flow cytometry, which showed increased early and late apoptotic cell populations after treatment.

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. Studies have shown that it exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Salmonella typhimurium | 100 µg/mL |

The compound's antibacterial efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit DNA synthesis .

Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal properties. It was tested against several fungal strains, demonstrating significant inhibition.

Table 2: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 30 µg/mL |

| Aspergillus niger | 40 µg/mL |

The antifungal activity is believed to be due to the disruption of ergosterol biosynthesis in fungal membranes .

Antiprotozoal Activity

Recent studies have highlighted the antiprotozoal activity of this compound against Entamoeba histolytica, the causative agent of amoebic dysentery. The compound demonstrated significant inhibitory effects on the growth of this protozoan.

Case Study: Antiprotozoal Effects

In vitro assays indicated that this compound had an IC50 value of 15 µg/mL against E. histolytica, suggesting a promising therapeutic potential for treating protozoal infections .

Eigenschaften

IUPAC Name |

2-[(2S)-6-(2-methylbut-3-en-2-yl)-7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl]propan-2-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O5/c1-7-20(3,4)15-9-13-8-14-10-18(21(5,6)26-12(2)22)24-16(14)11-17(13)25-19(15)23/h7-9,11,18H,1,10H2,2-6H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWMHMGFGCLBSAY-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C1CC2=C(O1)C=C3C(=C2)C=C(C(=O)O3)C(C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC(C)(C)[C@@H]1CC2=C(O1)C=C3C(=C2)C=C(C(=O)O3)C(C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10927299 | |

| Record name | 2-[6-(2-Methylbut-3-en-2-yl)-7-oxo-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-2-yl]propan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13164-05-1 | |

| Record name | (2S)-2-[1-(Acetyloxy)-1-methylethyl]-6-(1,1-dimethyl-2-propen-1-yl)-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13164-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chalepin acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013164051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[6-(2-Methylbut-3-en-2-yl)-7-oxo-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-2-yl]propan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RUTAMARIN, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HSZ140D583 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: (+)-Rutamarin exhibits its activity through interaction with multiple targets:

- Human Topoisomerase IIα: this compound acts as a catalytic inhibitor of this enzyme. [, ] It binds to the ATPase domain of human topoisomerase IIα, [] hindering the enzyme's function, which is crucial for Kaposi's Sarcoma-Associated Herpesvirus (KSHV) lytic DNA replication. [] This inhibition leads to the suppression of KSHV lytic replication [] and a reduction in virion production. []

- Protein Tyrosine Phosphatase 1B (PTP1B): this compound inhibits PTP1B, [] leading to enhanced basal and insulin-induced GLUT4 translocation. [] This translocation is mediated through the PI3 kinase-AKT/PKB pathway. []

- Retinoid X Receptor α (RXRα): this compound acts as an agonist of RXRα, [] stimulating an increase in GLUT4 expression. []

A: * Molecular Formula: C19H22O3 [, ]* Molecular Weight: 300.38 g/mol [, ]* Spectroscopic Data: While a detailed description is not provided in the papers, key spectroscopic data, including 1H and 13C NMR, IR, and MS, has been used for structure elucidation and confirmation. [, , , ]

ANone: Specific data regarding this compound's material compatibility and stability under various conditions (temperature, pH, light) is not extensively discussed within the provided research. Further investigations are needed to explore its performance and potential applications under different environmental conditions.

ANone: The provided research primarily focuses on this compound's biological activity rather than its catalytic properties. There is no evidence presented to suggest this compound possesses catalytic activity.

A: Yes, molecular modeling was used to investigate this compound's interaction with human topoisomerase IIα. [] Docking studies were performed to determine the binding mode of this compound to the ATPase domain of the enzyme, and the findings were validated using molecular dynamics (MD) simulations. [] In addition, molecular modeling and crystallographic approaches were utilized to determine the binding modes of this compound to PTP1B and RXRα. []

A: Research on (-)-Rutamarin derivatives, synthesized from (-)-chalepin, revealed that modifications to the structure affect anti-Epstein-Barr virus (EBV) activity. [] Specifically, compounds with various substituents at the C-3 position of the coumarin ring exhibited altered potency against EBV lytic DNA replication. [] This suggests that the C-3 position and its substituents play a significant role in determining the molecule's biological activity. []

ANone: The provided research does not offer specific details regarding the stability of this compound under various conditions or strategies for its formulation to enhance stability, solubility, or bioavailability. Further studies are needed to investigate these aspects.

ANone: The provided research papers primarily focus on this compound's biological activity and do not provide information related to SHE regulations. As a natural product under investigation, it is crucial to conduct further studies to establish its safety profile and address any potential environmental impacts.

ANone: The provided research papers do not delve into the detailed ADME properties (absorption, distribution, metabolism, excretion) or in vivo activity and efficacy of this compound. Further studies are needed to understand its PK/PD profile.

ANone: Several studies demonstrated the in vitro and in vivo efficacy of this compound:

- Antiviral Activity: this compound effectively inhibits KSHV lytic DNA replication in BCBL-1 cells (IC50 of 1.12 μM) [] and blocks virion production (EC50 of 1.62 μM). [] Additionally, it inhibits EBV lytic DNA replication with an IC50 of 7.0 μM. []

- Anti-tumor Activity: this compound shows cytotoxic activity against HT29 colon adenocarcinoma cells (IC50 of 5.6 μM), inducing apoptosis through the activation of caspases 3, 8, and 9. []

- Glucose Homeostasis: In 3T3-L1 adipocytes, this compound enhances insulin-induced glucose uptake. [] It also improves glucose homeostasis and insulin sensitivity in diet-induced obese (DIO) mice. [, ]

ANone: this compound has been a subject of scientific inquiry for several decades:

- Isolation and Structural Elucidation: Initial studies focused on isolating and characterizing this compound from natural sources, such as Ruta graveolens [, , ] and Boennighausenia sessilicarpa. [, ]

- Total Synthesis: The first enantioselective total synthesis of this compound marked a significant milestone, enabling further exploration of its biological activities and SAR. []

- Mechanism of Action and Biological Activities: Recent research efforts have focused on elucidating the mechanisms underlying this compound's diverse biological activities, including its antiviral [, , ], anti-tumor [, ], and glucose homeostasis-improving properties [, ].

ANone: Research on this compound demonstrates a clear convergence of different scientific disciplines:

- Natural Product Chemistry and Medicinal Chemistry: Isolation, structural elucidation, total synthesis, and SAR studies highlight the contribution of these disciplines. [, , , , , , , ]

- Biochemistry and Pharmacology: Understanding the interaction of this compound with its molecular targets, such as human topoisomerase IIα, PTP1B, and RXRα, involves these fields. [, , ]

- Cell Biology and Molecular Biology: Investigation of this compound's effects on cell lines and animal models exemplifies the role of these disciplines. [, , , ]

- Computational Chemistry and Drug Design: Utilizing molecular modeling and docking studies to understand this compound's binding mode with its targets signifies the involvement of computational approaches. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.